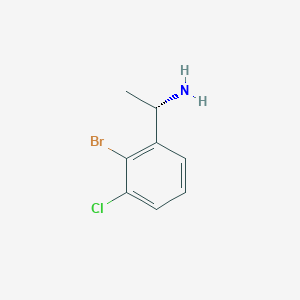
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines. It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-3-chlorophenyl)ethanamine typically involves the bromination and chlorination of a phenylethylamine precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo and chloro substituents to hydrogen, yielding a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dehalogenated phenylethylamines. Substitution reactions can result in the formation of hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain medical conditions.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-3-chlorophenyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromo and chloro substituents can influence its binding affinity and specificity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its observed activity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-Bromo-3-fluorophenyl)ethanamine
- (S)-1-(2-Chloro-3-bromophenyl)ethanamine
- (S)-1-(2-Bromo-4-chlorophenyl)ethanamine
Uniqueness
(S)-1-(2-Bromo-3-chlorophenyl)ethanamine is unique due to the specific positioning of the bromo and chloro substituents on the phenyl ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents may also enhance its stability and selectivity in various applications.
Propiedades
Fórmula molecular |
C8H9BrClN |
|---|---|
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
DPMLEWBBBYUVFF-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)Cl)Br)N |
SMILES canónico |
CC(C1=C(C(=CC=C1)Cl)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


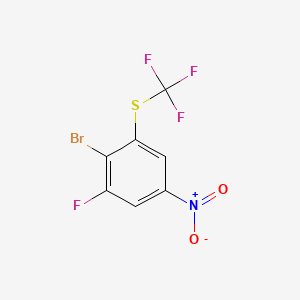
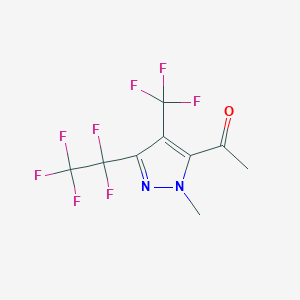


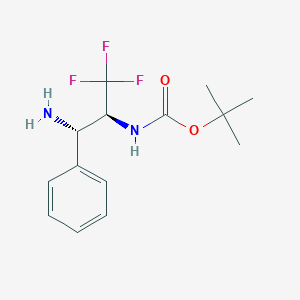
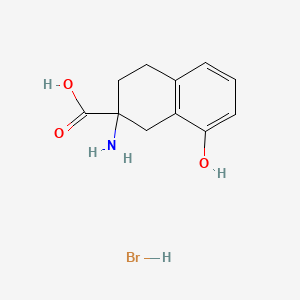


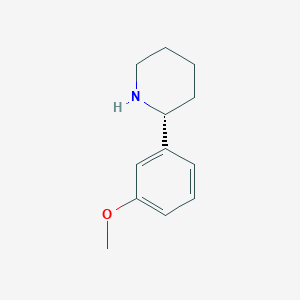

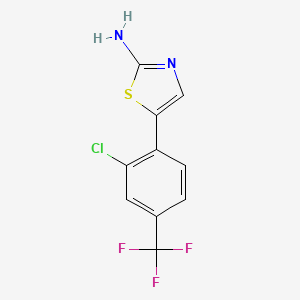


![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)
